molecular formula C15H16N2O3 B3539328 1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

Cat. No.: B3539328
M. Wt: 272.30 g/mol
InChI Key: RZPWKUCGCPWWSH-UHFFFAOYSA-N
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Description

1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with acetyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethan-1-one:

    4-Methoxyacetophenone: Similar in structure but with different functional groups and properties.

Uniqueness

1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-acetyl-1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-14(10(2)18)15(11(3)19)16-17(9)12-5-7-13(20-4)8-6-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPWKUCGCPWWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)OC)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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